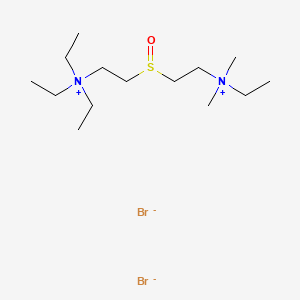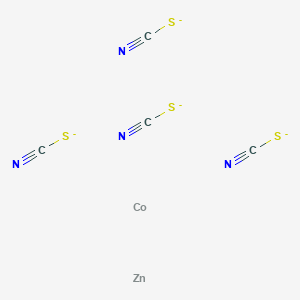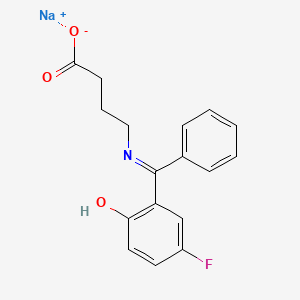
Ammonium, N,N-dimethyl-N,N',N',N'-tetraethyl-N,N'-sulfinyldiethylenedi-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its complex structure, which includes multiple ethyl and dimethyl groups attached to a central ammonium ion, along with a sulfinyl group and two bromide ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide typically involves the following steps:
Formation of the Ammonium Core: The initial step involves the reaction of dimethylamine with ethyl bromide to form N,N-dimethylethylamine.
Addition of Sulfinyl Group: The next step involves the introduction of the sulfinyl group. This can be achieved by reacting the N,N-dimethylethylamine with a sulfinyl chloride compound under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with additional ethyl bromide to form the quaternary ammonium compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can also occur, particularly at the ammonium core, leading to the formation of secondary or tertiary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Nucleophiles: Halide ions or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various halide or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in cell biology for the study of ion transport and membrane permeability.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with cellular membranes. The quaternary ammonium ion can disrupt the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its application as a disinfectant and antiseptic.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylammonium chloride: A simpler quaternary ammonium compound with similar applications in ion transport studies.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in the formulation of surfactants and detergents.
Uniqueness
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is unique due to its complex structure, which includes both dimethyl and ethyl groups, as well as a sulfinyl group. This complexity allows for a wider range of chemical reactions and applications compared to simpler quaternary ammonium compounds.
Propiedades
Número CAS |
63977-24-2 |
|---|---|
Fórmula molecular |
C14H34Br2N2OS |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfinyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2OS.2BrH/c1-7-15(5,6)11-13-18(17)14-12-16(8-2,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
DJDNLDKPWOJAFU-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(C)CCS(=O)CC[N+](CC)(CC)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)

germane](/img/structure/B14510161.png)
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)


![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)



![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)

